N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Description
N-(6-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a carboxamide derivative characterized by a cyclohexanecarboxamide core linked to a 6-methylbenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl moiety. The compound’s design leverages the electronic and steric effects of its substituents to modulate biological or physicochemical properties.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15-10-11-18-19(13-15)26-21(23-18)24(14-17-9-5-6-12-22-17)20(25)16-7-3-2-4-8-16/h5-6,9-13,16H,2-4,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZPYYKNIULIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the methyl group at the 6-position. The pyridine ring is then attached via a nucleophilic substitution reaction, and finally, the cyclohexanecarboxamide moiety is introduced through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the carbonyl group in the carboxamide moiety, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes:
- Benzothiazole core : Known for its wide range of biological properties.
- Pyridine moiety : Enhances interaction with various biological targets.
- Cyclohexanecarboxamide : Contributes to the compound's stability and bioavailability.
The molecular formula is with a molecular weight of approximately 373.5 g/mol.
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Preliminary studies indicate that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. Notable findings include:
- Inhibition of Tumor Growth : Research has shown that the compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
Anti-inflammatory Effects
The compound has demonstrated potential in reducing inflammation, specifically by modulating pro-inflammatory cytokines:
- Cytokine Inhibition : It has been observed to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting therapeutic applications in inflammatory diseases .
Case Study 1: Antitumor Activity Assessment
A study conducted by Mortimer et al. (2006) evaluated the anticancer properties of benzothiazole derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide. The lead compound exhibited potent activity against non-small cell lung cancer cell lines. Modifications to the benzothiazole nucleus were found to enhance anticancer efficacy, indicating that similar structural modifications could be beneficial for this compound .
Case Study 2: Structure–Activity Relationship (SAR)
Research focusing on the structure–activity relationship for benzothiazole compounds revealed that specific substitutions significantly influence biological activity. The presence of methyl and pyridine groups was shown to optimize binding interactions with target proteins involved in cancer progression. This suggests that this compound may possess enhanced properties due to its unique structural characteristics .
Summary of Biological Activities
The following table summarizes the observed biological activities associated with this compound:
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Key Differences :
- Synthesis : While H2L1–H2L9 are synthesized via isothiocyanate intermediates, the target compound likely employs coupling reactions between amines and activated carboxylates, as seen in related thiazole carboxamides () .
Thiazole/Benzothiazole-Containing Carboxamides
Benzothiazole derivatives are notable for their bioactivity and electronic properties. highlights N-(6-arylbenzo[d]thiazol-2-yl)acetamides (3a–3h), where electron-withdrawing aryl groups enhance synthetic yields (e.g., 81% for bromo-substituted derivatives) . Similarly, describes N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) as a corrosion inhibitor, with nitro and amino substituents influencing adsorption efficiency .
Key Differences :
Key Differences :
- Pharmacokinetics : The target compound lacks the fluorinated or piperazine groups critical for receptor targeting in 18F-FCWAY, but its benzothiazole group could confer unique binding properties .
- Synthetic Routes : Pyridinyl-containing carboxamides often use coupling reactions (e.g., HATU/DIPEA), paralleling methods in and .
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a pyridine ring and a cyclohexanecarboxamide group. The structural formula can be represented as follows:
This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
1. Enzyme Interactions
Research indicates that this compound interacts with several key enzymes. Notably, it has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects. For example, studies have demonstrated that this compound inhibits 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD-1) , an enzyme implicated in the regulation of glucocorticoid metabolism, which is relevant for conditions like diabetes and obesity .
2. Antimicrobial Activity
The compound has exhibited significant antimicrobial properties in vitro. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
3. Anticancer Potential
In cellular assays, this compound demonstrated cytotoxic effects against several cancer cell lines. The compound induced apoptosis in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to stem from its ability to bind to specific receptors and enzymes, leading to alterations in cellular signaling pathways. For instance:
- Enzyme Inhibition : By inhibiting enzymes like 11-beta-HSD-1, the compound may modulate glucocorticoid levels, influencing metabolic processes.
- Receptor Interaction : It may also interact with various receptors involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Activity | Tested against multiple bacterial strains; showed significant inhibition | Suggests potential use as an antimicrobial agent |
| Cancer Cell Line Study | Induced apoptosis in HeLa and MCF-7 cells | Highlights anticancer potential |
| Enzyme Inhibition Study | Inhibited 11-beta-HSD-1 activity | Relevant for diabetes and obesity treatment |
Dosage and Toxicity
Toxicity studies indicate that while the compound exhibits promising biological activities, careful consideration of dosage is crucial. In animal models, varying dosages resulted in different levels of efficacy and toxicity, underscoring the need for further investigation into safe therapeutic ranges .
Q & A
Advanced Research Question
- Cell Line Panels : Standardized testing across A549 (lung), MCF7 (breast), and HT1080 (sarcoma) cancer lines identifies cell-type-specific potency .
- Dose-Response Curves : IC₅₀ values (typically low micromolar range) are calculated using MTT or SRB assays, with triplicate replicates to ensure reproducibility .
Addressing Contradictions : Discrepancies in activity between studies may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. Researchers validate results via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) and purity re-assessment (HPLC ≥95%) .
What structure-activity relationship (SAR) strategies enhance this compound’s bioactivity?
Advanced Research Question
- Substituent Modulation :
- Benzothiazole 6-Methyl Group : Enhances lipophilicity and membrane permeability. Replacement with bulkier groups (e.g., ethoxy) improves cytotoxicity but may reduce solubility .
- Pyridine Methyl Position : 2-Pyridyl substitution optimizes hydrogen bonding with target enzymes, as seen in analogs with orexin receptor affinity .
- Scaffold Hybridization : Hybridizing with thiophene or pyrazine moieties (e.g., as in ) can broaden target engagement .
Methodology : Parallel synthesis and high-throughput screening (HTS) identify lead candidates, followed by molecular docking to predict binding modes .
How are molecular interactions with biological targets elucidated, and what computational tools are employed?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors. For example, the pyridine methyl group may occupy hydrophobic pockets in ATP-binding sites .
- Crystallography : Co-crystallization with target proteins (e.g., using SHELXL for refinement) provides atomic-level interaction maps, though this is resource-intensive .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) for target validation .
What are the key challenges in optimizing this compound’s pharmacokinetic (PK) profile?
Advanced Research Question
- Solubility : The hydrophobic cyclohexane and benzothiazole groups limit aqueous solubility. Strategies include PEGylation or prodrug design with ionizable groups .
- Metabolic Stability : Microsomal assays (e.g., liver microsomes) identify vulnerable sites (e.g., pyridine N-oxidation). Deuteration or fluorine substitution at metabolically labile positions can prolong half-life .
- Toxicity Screening : Ames tests and hERG channel assays mitigate off-target risks early in development .
How do researchers resolve contradictions in enzyme inhibition data across studies?
Advanced Research Question
- Assay Standardization : Use of identical enzyme isoforms (e.g., COX-2 vs. COX-1) and substrate concentrations minimizes variability .
- Negative Controls : Inclusion of known inhibitors (e.g., celecoxib for COX-2) validates assay conditions .
- Orthogonal Validation : Western blotting or activity-based protein profiling (ABPP) confirms target engagement .
What synthetic innovations improve scalability for preclinical studies?
Advanced Research Question
- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times for multi-step syntheses .
- Catalytic Systems : Copper-catalyzed alkylation (as in ) improves atom economy and reduces byproducts .
- Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) aligns with sustainability goals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
